![molecular formula C16H9BrClFN2O2 B3042438 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-64-0](/img/structure/B3042438.png)
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, also known as BCFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BCFP belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation and cancer progression. 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of various kinases involved in cancer progression.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been shown to inhibit the activity of various enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is its potential toxicity and side effects, which need to be further investigated before it can be used in clinical settings.
Future Directions
There are several future directions for research on 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, including the investigation of its potential as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its mechanism of action. Further studies are also needed to investigate the potential toxicity and side effects of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, as well as its pharmacokinetics and pharmacodynamics. Overall, 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Several studies have investigated the potential of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders. 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models.
properties
IUPAC Name |
5-(4-bromophenyl)-2-(3-chloro-4-fluorophenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClFN2O2/c17-10-3-1-9(2-4-10)14-8-15(16(22)23)21(20-14)11-5-6-13(19)12(18)7-11/h1-8H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTYWYXRZJDRKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618102-64-0 | |
Record name | 3-(4-BROMOPHENYL)-1-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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